Isobutyl 3-benzamidophenylcarbamate
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Overview
Description
Isobutyl 3-benzamidophenylcarbamate is a chemical compound with the molecular formula C18H20N2O3 and a molecular weight of 312.36 g/mol . It is characterized by its melting point of 152-153°C and a predicted boiling point of 356.7±25.0°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 3-benzamidophenylcarbamate typically involves the reaction of isobutylamine with 3-benzamidophenyl isocyanate under controlled conditions. The reaction is carried out in a solvent such as ethyl acetate or hexane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 3-benzamidophenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Isobutyl 3-benzamidophenylcarbamate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isobutyl 3-benzamidophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Isobutyl 3-benzamidophenylcarbamate: C18H20N2O3
Isobutyl 3-methoxypyrazine: C9H14N2O
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-methylpropyl N-(3-benzamidophenyl)carbamate |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)12-23-18(22)20-16-10-6-9-15(11-16)19-17(21)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
PXCJYMOBUOOLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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